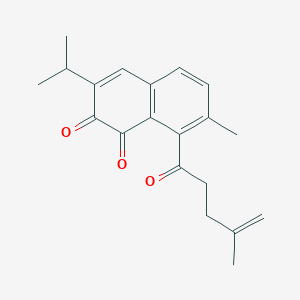
1-Ketoaethiopinone
Overview
Description
Mechanism of Action
Target of Action
1-Ketoaethiopinone is an abietane-diterpenoid . It has been found to show cytotoxic activity against human cancer cell lines MOLT-4 (human lymphoblastic leukemia) and MCF-7 (human breast adenocarcinoma) . .
Mode of Action
It is known that the compound has an α, β-unsaturated carbonyl function , which may play a role in its interaction with its targets
Biochemical Pathways
Given its cytotoxic activity against certain cancer cell lines , it is likely that the compound interferes with pathways essential for cell proliferation and survival
Pharmacokinetics
Understanding these properties is crucial for predicting the compound’s bioavailability and potential as a therapeutic agent . Future research should focus on elucidating these pharmacokinetic properties.
Result of Action
This compound has been found to exhibit cytotoxic activity against human cancer cell lines MOLT-4 and MCF-7 . This suggests that the compound may induce cell death in these cancer cells, potentially through the disruption of critical cellular processes.
Action Environment
The efficacy and stability of this compound, like many other compounds, can be influenced by various environmental factors . These may include temperature, pH, and the presence of other substances that can interact with the compound. Additionally, the compound’s action may be affected by factors within the body, such as the individual’s age, genetic makeup, and overall health status
Biochemical Analysis
Cellular Effects
1-Ketoaethiopinone has been shown to exhibit cytotoxic activity against human cancer cell lines MOLT-4 and MCF-7 This suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to have an α, β-unsaturated carbonyl function , which may play a role in its interactions with biomolecules and its observed cytotoxic activity
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ketoaethiopinone can be synthesized through various organic reactions. One common method involves the oxidation of abietic acid derivatives. The process typically includes the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to achieve the desired ketone functionality .
Industrial Production Methods: Industrial production of this compound often involves large-scale oxidation reactions using robust and scalable methods. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the compound. The reaction conditions are optimized to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions: 1-Ketoaethiopinone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The α, β-unsaturated carbonyl function allows for nucleophilic addition reactions, leading to various substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Grignard reagents, organolithium compounds.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
1-Ketoaethiopinone has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and natural product derivatives.
Biology: The compound exhibits cytotoxic activity against human cancer cell lines, making it a valuable tool in cancer research.
Medicine: Its potential therapeutic properties are being explored for the development of new anticancer drugs.
Industry: this compound is used in the production of pharmaceuticals and as a reference standard in analytical chemistry.
Comparison with Similar Compounds
- Saprorthoquinone
- Salvicine
- Prionoid D
- Prionoid E
- 12-Hydroxysapriparaquinone
- 3-Oxosapriparaquinone
- Prionoid B
- Prionoid C
- Salprionin
- Microstegiol
- Prionitin
- Saprirearine
Uniqueness: 1-Ketoaethiopinone is unique due to its specific structural features, such as the benzofuran ring system and the α, β-unsaturated carbonyl function. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds .
Properties
IUPAC Name |
7-methyl-8-(4-methylpent-4-enoyl)-3-propan-2-ylnaphthalene-1,2-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O3/c1-11(2)6-9-16(21)17-13(5)7-8-14-10-15(12(3)4)19(22)20(23)18(14)17/h7-8,10,12H,1,6,9H2,2-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBFJRHHNMGXMEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C=C(C(=O)C2=O)C(C)C)C(=O)CCC(=C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


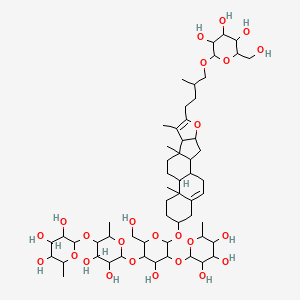

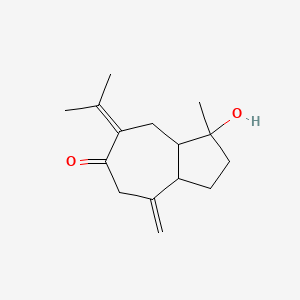



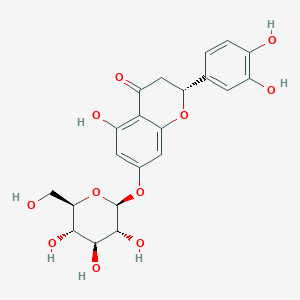
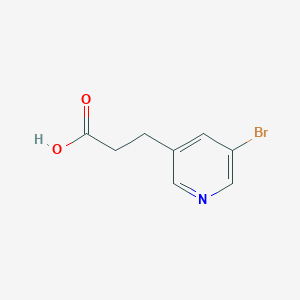

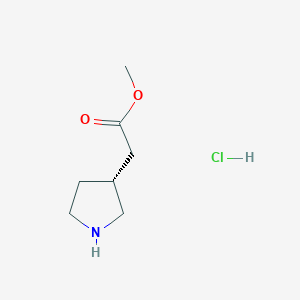
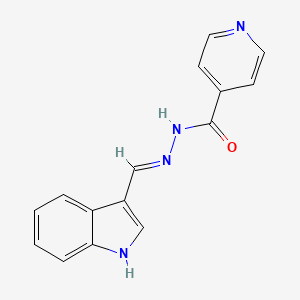
![2-[4-Hydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[[7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,18-dien-16-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B3026603.png)


